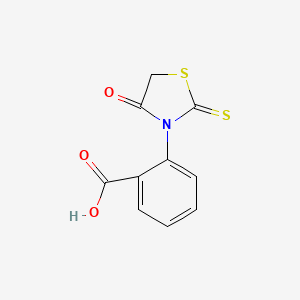

2-(4-Oxo-2-thiOxothiazolidin-3-yl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVMWNAEOIYUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid: Synthesis, Properties, and Applications

Executive Summary

2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid —frequently referred to in literature as N-(2-carboxyphenyl)rhodanine—is a highly versatile, privileged heterocyclic scaffold in medicinal chemistry. Featuring a rhodanine core (4-oxo-2-thioxothiazolidine) N-substituted with an ortho-benzoic acid moiety, this compound serves as a critical precursor for designing targeted therapeutics. Its derivatives are extensively evaluated as aldose reductase inhibitors (ARIs) for diabetic neuropathy[1], antimicrobial agents[2], and anti-cancer therapeutics[3].

However, working with rhodanine derivatives requires rigorous scientific logic. Because the rhodanine core is frequently flagged as a Pan-Assay Interference Compound (PAINS), researchers must employ self-validating experimental designs to distinguish genuine target engagement from assay artifacts. This guide provides a comprehensive, field-proven framework for the synthesis, biological evaluation, and structural validation of this critical scaffold.

Structural Chemistry & PAINS Mitigation Logic

The pharmacological utility of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid stems from three distinct structural domains:

-

The N-Benzoic Acid Moiety: The ortho-carboxylic acid group acts as a critical hydrogen-bond acceptor/donor. In Aldose Reductase (ALR2) inhibition, this group anchors the molecule into the enzyme's anion-binding pocket (interacting with Tyr48, His110, and Trp111), mimicking the binding mode of the approved drug Epalrestat[4].

-

The Thioxo Group (C2): Acts as a potent hydrogen bond acceptor and potential metal chelator.

-

The Active Methylene (C5): The protons at the C5 position are highly acidic (pKa ~12-13). This allows for facile deprotonation and subsequent Knoevenagel condensation with aromatic aldehydes to generate 5-arylidene derivatives[3].

The PAINS Dilemma and Mitigation Strategy

Rhodanines are notorious for false-positive readouts in high-throughput screening (HTS). The 5-arylidene derivatives can act as Michael acceptors, while the core itself may form colloidal aggregates that non-specifically inhibit enzymes.

-

Causality in Assay Design: To ensure trustworthiness, all biochemical assays utilizing these compounds must include a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent colloidal aggregation. Furthermore, orthogonal biophysical assays, such as Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA), must be employed to validate 1:1 stoichiometric binding.

Synthetic Methodologies & Reaction Logic

The synthesis of the core scaffold and its subsequent functionalization relies on highly controlled condensation reactions.

Synthetic workflow for 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid and its derivatives.

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesize 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid from anthranilic acid.

Causality of Reagents: We utilize bis(carboxymethyl) trithiocarbonate instead of the traditional carbon disulfide (

Step-by-Step Procedure:

-

Dissolve 10 mmol of anthranilic acid (2-aminobenzoic acid) and 10 mmol of triethylamine in 20 mL of absolute ethanol.

-

Add 10 mmol of bis(carboxymethyl) trithiocarbonate dropwise to the stirring solution at room temperature.

-

Elevate the temperature and reflux the mixture for 4–6 hours. Monitor the reaction progression via TLC (Hexane:EtOAc 7:3).

-

Cool the mixture to room temperature and acidify with 1M HCl until precipitation is complete.

-

Filter the precipitate in vacuo, wash with cold distilled water, and recrystallize from ethanol.

-

Validation Checkpoint:

-NMR (

Protocol 2: Knoevenagel Condensation (5-Arylidene Functionalization)

Objective: Generate biologically active 5-arylidene derivatives. Causality of Reagents: Glacial acetic acid is used as the solvent with anhydrous sodium acetate as the catalyst. A strong base would trigger the hydrolytic cleavage of the rhodanine ring. The weak acetate base selectively deprotonates the acidic C5 methylene to form a reactive enolate, which subsequently attacks the aldehyde carbonyl[3].

Step-by-Step Procedure:

-

Combine 1 mmol of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid and 1 mmol of the desired aromatic aldehyde in 5 mL of glacial acetic acid.

-

Add 3 mmol of anhydrous sodium acetate.

-

Reflux the mixture for 12 hours under an inert atmosphere.

-

Quench the reaction by pouring the hot mixture into crushed ice.

-

Filter the resulting solid, wash extensively with water, and recrystallize from methanol.

-

Validation Checkpoint: The disappearance of the C5 methylene singlet (4.2 ppm) and the emergence of a downfield vinylic proton signal (7.5–8.0 ppm) in

-NMR confirms the successful formation of the arylidene double bond[2].

Biological Mechanisms & Target Engagement

The most prominent application of N-substituted rhodanines is the inhibition of Aldose Reductase (ALR2), a key enzyme in the polyol pathway[1]. Under hyperglycemic conditions, ALR2 converts excess glucose into sorbitol. Because sorbitol cannot easily cross cell membranes, its intracellular accumulation causes severe osmotic stress, leading to diabetic complications such as neuropathy and retinopathy.

Polyol pathway highlighting Aldose Reductase inhibition by rhodanine derivatives.

Protocol 3: In Vitro Aldose Reductase (ALR2) Inhibition Assay

Objective: Quantify the

Step-by-Step Procedure:

-

Prepare a 1 mL reaction mixture containing 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, and 10 mM DL-glyceraldehyde.

-

Add 0.01% Triton X-100 to the buffer to prevent compound aggregation (PAINS mitigation).

-

Introduce recombinant human ALR2 enzyme and the test compound (dissolved in DMSO, ensuring final DMSO concentration remains < 1%).

-

Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP+) continuously for 3 minutes at 25°C.

-

Calculate the

using non-linear regression analysis of the initial velocity data.

-

Validation Checkpoint: Run a parallel assay using Epalrestat as a positive control. The

of Epalrestat should fall within the established 50–80 nM range[6] to validate the assay's dynamic range.

Quantitative Data Summary

The structural tuning of the rhodanine scaffold significantly impacts its biological efficacy. The table below summarizes the benchmarking data of various rhodanine derivatives against key biological targets, demonstrating the broad utility of the N-substituted rhodanine core.

| Compound Class / Derivative | Primary Target / Assay | Efficacy ( | Reference |

| Epalrestat (Marketed Reference Drug) | Aldose Reductase (ALR2) | 72 nM | [6] |

| Quinazolinone-rhodanine-3-acetic acid | Aldose Reductase (ALR2) | 49.7 nM | [5] |

| 5-Indolylmethylene-rhodanine derivative | Antibacterial (MRSA strain) | 0.15 µg/mL | [2] |

| Rhodanine-based Azo Dye | Antibacterial (E. coli) | Moderate Inhibition | [7] |

References

-

A New Method of Synthesis of Epalrestat - MDPI. Available at:[Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - Semantic Scholar. Available at:[Link]

-

Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC. Available at: [Link]

-

Synthesis and Antibacterial Activity of Rhodanine-Based Azo Dyes and Their Use as Spectrophotometric Chemosensor for Fe3+ Ions - MDPI. Available at:[Link]

-

Quinazolinone-based rhodanine-3-acetic acids as potent aldose reductase inhibitors: synthesis, functional evaluation - UNIPI. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Method of Synthesis of Epalrestat [mdpi.com]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. selleckchem.com [selleckchem.com]

- 7. Synthesis and Antibacterial Activity of Rhodanine-Based Azo Dyes and Their Use as Spectrophotometric Chemosensor for Fe3+ Ions [mdpi.com]

Molecular weight and formula of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

Technical Monograph: Characterization and Medicinal Potential of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid

Part 1: Executive Summary & Chemical Identity

Compound Class: N-Aryl Rhodanine Derivative Primary Application: Pharmacophore building block (Aldose Reductase Inhibitors, Antimicrobials); PAINS (Pan-Assay Interference Compounds) reference standard.

This guide provides a technical deep-dive into 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid , a bicyclic scaffold synthesized from anthranilic acid. While often explored as a "privileged structure" in academic literature, it is critical for drug developers to recognize its dual nature: it is a potent precursor for bioactive molecules (e.g., Epalrestat analogs) but also a frequent false-positive generator in high-throughput screening (HTS) due to the reactivity of the rhodanine ring.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Value | Notes |

| IUPAC Name | 2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzoic acid | Derived from Anthranilic Acid |

| Molecular Formula | ||

| Molecular Weight | 253.29 g/mol | Monoisotopic Mass: 252.987 |

| CAS Registry | Variable | Often cited as intermediate; see derivatives (e.g., 1151944-58-9 for acetic acid analogs) |

| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water; soluble in alkaline buffers |

| pKa (Calc) | ~3.5 (Carboxylic acid) | The rhodanine NH is substituted; C5-H is acidic (~pKa 6-9) |

| Lipinski Rule of 5 | Compliant | MW < 500, LogP ~1.5–2.0, HBD < 5, HBA < 10 |

Part 2: Synthetic Architecture

The synthesis of this compound relies on the conversion of the primary amine of anthranilic acid into a dithiocarbamate, followed by cyclization with a haloacetic acid equivalent.

Mechanism of Synthesis (The Dithiocarbamate Route)

The ortho-substitution of the benzoic acid moiety presents steric challenges but facilitates unique intramolecular interactions. The preferred route avoids the use of toxic thiophosgene, utilizing carbon disulfide (

Figure 1: Step-wise synthesis pathway from Anthranilic Acid to the Rhodanine scaffold.[1]

Detailed Protocol

-

Dithiocarbamate Formation:

-

Dissolve Anthranilic acid (1.0 eq) in ethanol or aqueous ammonia/KOH.

-

Cool to 0–5°C in an ice bath.

-

Add Carbon Disulfide (

, 1.5 eq) dropwise. -

Observation: The solution typically turns yellow/orange, indicating the formation of the dithiocarbamate salt. Stir for 4–6 hours.

-

-

S-Alkylation & Cyclization:

-

Add Sodium Chloroacetate (1.1 eq) (prepared by neutralizing chloroacetic acid with

) to the reaction mixture. -

Stir at room temperature for 12 hours.

-

Acidify the mixture with concentrated HCl and reflux for 2–4 hours.

-

Causality: The acid protonates the intermediate, and heat drives the dehydration between the carboxylic acid of the chloroacetate moiety and the nitrogen, closing the thiazolidine ring.

-

-

Isolation:

-

Pour the reaction mixture into crushed ice/water.

-

The product precipitates as a solid (often yellowish).[2]

-

Recrystallize from ethanol/water to remove unreacted anthranilic acid.

-

Part 3: Critical Appraisal in Drug Discovery (E-E-A-T)

Senior Scientist Note: While this molecule appears in many "hit" lists, it is imperative to treat it with skepticism. The rhodanine core is a classic PAINS (Pan-Assay Interference Compound).[3][4]

The PAINS Liability vs. Therapeutic Potential

| Feature | Therapeutic Potential | PAINS Liability (Risk) |

| C5-Methylene | Active site for Knoevenagel condensation (drug synthesis). | Highly acidic; prone to non-specific protein binding via enolization. |

| Thioxo (C=S) | Interacts with metal ions (Zn-metalloprotease inhibitors). | Can chelate metals in assays, causing false positives. |

| Michael Acceptor | (If derivatized at C5) Covalent inhibitor of enzymes. | Irreversible binding to nucleophilic residues (Cys/Ser) on off-target proteins. |

| Photoreactivity | Used in photodynamic therapy research. | Absorbs light in assay ranges, interfering with fluorescence readouts.[4] |

Validation Workflow for Rhodanine Hits

If this scaffold appears in your HTS campaign, use this logic gate to validate it:

Figure 2: Decision tree for validating Rhodanine-based screening hits to rule out non-specific interference.

Part 4: Analytical Validation

To confirm the synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid , look for these spectral signatures.

-

IR Spectroscopy (

):-

1680–1720: Strong

stretch (Thiazolidinone carbonyl). -

1670–1690:

stretch (Benzoic acid carbonyl). -

1230–1250:

stretch (Thioxo group). -

2500–3300: Broad O-H stretch (Carboxylic acid).

-

-

1H NMR (DMSO-

):- 12.0–13.0 ppm (1H, s, br): Carboxylic acid proton (-COOH).

-

7.2–8.1 ppm (4H, m): Aromatic protons of the benzoic acid ring.

-

Note: The proton at the 3-position (ortho to the rhodanine N) may be deshielded due to the carbonyl proximity.

-

-

4.1–4.3 ppm (2H, s): Methylene protons (

-

Validation: If this singlet disappears, you have successfully condensed an aldehyde at the C5 position (Knoevenagel product).

-

References

-

Baell, J. B., & Walters, M. A. (2014).[3] Chemistry: Chemical con artists foil drug discovery.[3] Nature, 513(7519), 481–483.[3] Link

-

Tomasic, T., & Masic, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery.[5][3][6] Current Medicinal Chemistry, 16(13), 1596–1629. Link

-

Mendgen, T., et al. (2012). Rhodanine: A scaffold with a bad reputation or a promising tool for drug discovery?[6][7] Expert Opinion on Drug Discovery, 7(7). Link

-

PubChem Compound Summary. (2025). 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid derivatives.[8][1] National Library of Medicine. Link

-

Azizi, N., et al. (2012). Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction.[2] Journal of Chemical Research. (Describes the anthranilic acid/CS2 chemistry). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]

- 4. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments with rhodanine as a scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. scispace.com [scispace.com]

- 8. spectrabase.com [spectrabase.com]

Biological Activity Profile of N-Substituted Rhodanine Derivatives: A Senior Application Scientist's Perspective

An In-Depth Technical Guide

Executive Summary: The rhodanine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of N-substituted rhodanine derivatives, moving beyond a simple recitation of facts to explore the causal relationships between chemical structure, molecular targets, and biological outcomes. We will dissect the anticancer, antimicrobial, antiviral, and antidiabetic profiles of these compounds, grounded in structure-activity relationship (SAR) analysis. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, providing validated protocols for core assays, and visually mapping the workflows and mechanisms that underpin the discovery of novel rhodanine-based therapeutics.

The Rhodanine Core: A Privileged Scaffold in Drug Discovery

Rhodanine, a 5-membered heterocyclic compound with a thiazolidine core, was first discovered in 1877.[3] Its structure is characterized by a thioether at position 1, a nitrogen at position 3, a thiocarbonyl group at position 2, and a carbonyl group at position 4.[1][4] This arrangement of heteroatoms and functional groups creates a chemically reactive and versatile scaffold. The positions most amenable to chemical modification, and thus critical for tuning biological activity, are the nitrogen atom at position 3 (N-3) and the active methylene group at position 5 (C-5).[5] This amenability to structural diversification allows for the creation of vast libraries of derivatives that can interact with a wide array of biological targets, solidifying rhodanine's status as a highly decorated and privileged scaffold in the drug discovery process.[2]

Anticancer Activity Profile

N-substituted rhodanine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), leukemia (K562), and colorectal adenocarcinoma (HCT 116).[6][7]

Molecular Targets and Mechanisms of Action

The anticancer activity of these derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Molecular docking and enzymatic studies have identified several targets:

-

Tyrosine Kinases: Many rhodanine derivatives act as inhibitors of tyrosine kinases, such as c-Src, which are crucial components of signaling pathways that regulate cell growth and division.[8] By blocking the active site of these kinases, the derivatives can halt uncontrolled cell proliferation.

-

Pentose Phosphate Pathway (PPP) Enzymes: Certain N-3 substituted rhodanines have been shown to inhibit glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[5][9] These enzymes are critical for tumor metabolism, and their inhibition can lead to reduced tumor progression and apoptosis.[5]

-

DNA Topoisomerase II (Topo II): Some N-rhodanine glycoside derivatives have been found to act as Topo II inhibitors and DNA intercalating agents, inducing apoptosis and cell cycle arrest in the G2/M phase.[10]

-

Other Enzymes: Rhodanine derivatives have also been reported to inhibit other cancer-related enzymes, including dual-specificity phosphatases and phosphodiesterases.[11]

The following diagram illustrates a simplified logical model of how an N-substituted rhodanine derivative can induce apoptosis in a cancer cell by inhibiting a key signaling enzyme.

Caption: Mechanism of action for a rhodanine-based kinase inhibitor.

Structure-Activity Relationships (SAR)

The anticancer potency of rhodanine derivatives is highly dependent on the nature of the substituents at the N-3 and C-5 positions.[5]

-

N-3 Position: The introduction of small, lipophilic groups at the N-3 position, such as -CH2COOH or -CH(CH3)COOH, can enhance antiproliferative activity.[5][6] Lipophilic groups may improve cell permeability, leading to higher intracellular concentrations of the compound.[6][12] Conversely, enlarging these substituents with bulky groups can sometimes be unfavorable for activity.[12]

-

C-5 Position: The C-5 position is typically modified via Knoevenagel condensation with various aldehydes. The introduction of aryl or heteroaryl groups at this position is a common strategy. For instance, a 5-cinnamoyl moiety has shown significant activity against MCF-7 breast cancer cells.[5][6] The electronic properties of the substituent on the aryl ring (electron-donating vs. electron-withdrawing) also play a crucial role in modulating activity.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative N-substituted rhodanine derivatives against various cancer cell lines.

| Compound Class | N-3 Substituent | C-5 Substituent | Target Cell Line | IC50 (µM) | Reference |

| 3-Substituted | -CH(CH3)COOH | Unsubstituted | K562 (Leukemia) | 11.10 (µg/mL) | [5][6] |

| 3-Substituted | 2-(4-hydroxyphenyl)ethyl | Unsubstituted | HCT 116 (Colorectal) | 10 | [6] |

| 3,5-Disubstituted | Phenyl-triazolothiazolyl | Phenyl | MCF-7 (Breast) | 2.30 | [6][12] |

| 3,5-Disubstituted | Phenyl-triazolothiazolyl | Phenyl | Huh7 (Hepatocellular) | 4.67 | [6][12] |

| 5-Substituted | Unsubstituted | 4-(arylmethylideneamino)... | MCF-7 (Breast) | 7.67 (µg/mL) | [5][6] |

Antimicrobial Activity Profile

Rhodanine derivatives exhibit a broad spectrum of antimicrobial activity, with many compounds showing potent effects against Gram-positive bacteria and certain fungal species.[13][14]

Antibacterial Action

The antibacterial activity of N-substituted rhodanines is particularly pronounced against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[4][13] Activity against Gram-negative bacteria is often lower, though some derivatives have shown promise.[4][15]

Mechanism of Action: A key mechanism involves the inhibition of essential bacterial enzymes. Molecular modeling studies suggest that rhodanine derivatives can bind to Penicillin-Binding Protein (PBP), a crucial enzyme in bacterial cell wall synthesis.[4] This interaction can be irreversible, leading to the rupture of the cell wall and bacterial death.[4] Other reported targets include UDP-N-acetylmuramate/ʟ-alanine ligase, another enzyme involved in peptidoglycan synthesis.[2]

Antifungal Properties

Several novel rhodanine derivatives have demonstrated potent activity against fungal pathogens, most notably Candida albicans.[14][16] This suggests their potential as lead compounds for the development of new antifungal agents, an area of significant medical need.

SAR in Antimicrobial Derivatives

-

N-3 Position: The introduction of a carboxyalkyl acid moiety at the N-3 position (e.g., rhodanine-3-acetic acid, rhodanine-3-propionic acid) is a critical determinant of antibacterial activity.[13] The length of the alkyl chain can influence potency, with derivatives of rhodanine-3-propionic acid often showing the highest activity against Gram-positive bacteria.[15]

-

C-5 Position: The nature of the arylidene substituent at the C-5 position is also significant. The presence of electron-donating groups, such as N,N-dialkylamino moieties on the aromatic ring, appears to be more significant for biological activity than the specific linker (e.g., benzylidene vs. cinnamylidene).[15]

Data Summary: Minimum Inhibitory Concentration (MIC)

| Compound Series | N-3 Substituent | C-5 Substituent | Target Organism | MIC (µg/mL) | Reference |

| Pyrimidine Analogs | Pyrimidine-linked | Phenyl | S. aureus | 4 | [4] |

| Pyrimidine Analogs | Pyrimidine-linked | Phenyl | B. subtilis | 4 | [4] |

| Pyrimidine Analogs | Pyrimidine-linked | Unsubstituted | S. aureus | 1.12 - 2.5 | [4] |

| Rhodanine-3-hexanoic acid | - (CH2)5COOH | 2,4-dihydroxybenzylidene | S. aureus | Potent activity | [17] |

Antiviral Activity Profile

The rhodanine scaffold is a key component in several compounds with potent antiviral activity, targeting a range of enveloped viruses.[18][19]

Targeting Viral Enzymes and Entry

N-substituted rhodanine derivatives have been developed as inhibitors for several critical viral targets:

-

HIV-1 Integrase (IN): Rhodanine-containing compounds have been identified as inhibitors of HIV-1 IN, an enzyme essential for integrating the viral DNA into the host genome.[11] SAR studies have shown that a rhodanine core combined with a salicylic acid group can significantly improve inhibitory effects.[11]

-

HIV-1 and HSV-1/2 Replication: Certain series of rhodanine derivatives have shown the ability to inhibit both HIV-1 and Herpes Simplex Virus (HSV-1/2) replication at nanomolar concentrations.[18] This dual activity makes them promising candidates for topical microbicides in pre-exposure prophylaxis (PrEP) approaches.[18]

-

Hepatitis C Virus (HCV) Protease: The rhodanine scaffold has been used to develop inhibitors against the HCV NS3 protease, another crucial enzyme for viral replication.[11]

-

Viral Fusion/Entry: Some furanyl methylidene rhodanine analogs exhibit broad-spectrum activity against enveloped viruses, including SARS-CoV-2, by targeting the viral membrane and blocking the formation of the six-helix bundle (6-HB) fusion core, a critical step in viral entry.[19]

SAR for Antiviral Potency

For HIV-1 integrase inhibitors, modifications to both the aryl and alkylidene substructures at the C-5 position, as well as the N-3 substituent, significantly influence potency.[11] In the case of dual HIV/HSV inhibitors, while potent in vitro, high binding to serum albumin was observed, suggesting that pharmacokinetic properties are a critical consideration for development, especially for systemic applications.[18]

Antidiabetic Activity Profile

The therapeutic potential of N-substituted rhodanines extends to metabolic disorders, particularly diabetes and its complications.

Mechanism of Action

-

Aldose Reductase Inhibition: The most well-known rhodanine-based drug is Epalrestat (rhodanine-3-acetic acid), which has been marketed in Japan since 1992 for the treatment of diabetic neuropathy.[6][20] Epalrestat functions as an inhibitor of aldose reductase, the key enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway contributes to diabetic complications, and its inhibition by Epalrestat can prevent or slow their progression.[6][20]

-

PPAR-γ Agonism: Rhodanine derivatives are bioisosteres of thiazolidinediones (TZDs), a class of drugs known to act as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists to improve insulin sensitivity.[21] Novel rhodanine derivatives have been designed to activate PPAR-γ, regulate glucose metabolism, and improve insulin sensitivity in pancreatic β-cells.[21][22]

-

α-Glucosidase and α-Amylase Inhibition: Arylidene N-substituted rhodanine derivatives have also been identified as potential inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[23] Their inhibition can help manage postprandial hyperglycemia.[22]

Key Structural Features

For aldose reductase inhibitors, the rhodanine-3-acetic acid structure is the key pharmacophore.[6] For PPAR-γ agonists, molecular design often involves replacing the TZD head of drugs like pioglitazone with a rhodanine moiety while incorporating other structural features like a pyrimidine ring.[21]

Experimental Design & Protocols

A systematic approach is essential for the discovery and validation of novel rhodanine derivatives. The following workflow and protocols represent a standard, self-validating system for preclinical evaluation.

General Workflow for Screening Rhodanine Derivatives

The discovery process typically follows a multi-step path from chemical synthesis to biological validation and optimization.

Caption: Drug discovery workflow for N-substituted rhodanine derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing the metabolic activity of cells.[8] It serves as a primary screen for the cytotoxic potential of compounds against cancer cell lines. A reduction in metabolic activity is indicative of cell death or inhibition of proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the N-substituted rhodanine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Enzyme Inhibition Assay (General)

Rationale: This protocol provides a general framework for determining if a rhodanine derivative directly inhibits a specific enzyme target (e.g., a kinase, protease, or reductase).[11][24] This is crucial for mechanistic validation.

Methodology:

-

Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the purified enzyme, its specific substrate, and the rhodanine test compounds.

-

Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Signal Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method depends on the enzyme (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic substrate).

-

Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] It provides quantitative data on the potency of potential antibacterial or antifungal compounds.

Methodology:

-

Inoculum Preparation: Grow the bacterial or fungal strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration (e.g., 5x10⁵ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the rhodanine derivatives in the broth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Conclusion and Future Perspectives

N-substituted rhodanine derivatives represent a profoundly versatile and enduringly relevant class of compounds in medicinal chemistry. Their broad biological activity profile, coupled with a synthetically accessible and tunable core structure, ensures their continued investigation as lead candidates for a multitude of therapeutic areas. The structure-activity relationships elucidated to date provide a clear roadmap for rational drug design, particularly concerning modifications at the N-3 and C-5 positions.

Future efforts should focus on optimizing the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potent rhodanine derivatives to improve their clinical translatability.[18] Furthermore, the application of advanced computational techniques, such as quantitative structure-activity relationship (QSAR) studies and molecular dynamics, will be invaluable in refining lead compounds and predicting their interactions with biological targets, thereby accelerating the journey from the laboratory bench to clinical application.[8]

References

-

Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [Link]

-

Bassetto, M., Ferraz-de-Souza, B., et al. (2018). Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides. PLoS ONE, 13(6), e0198482. [Link]

-

Tomi, I. H. R., & Al-Daraji, A. H. R. (2015). Chapter 8: Rhodanine. In Privileged Scaffolds in Medicinal Chemistry. Academic Press. [Link]

-

Wikipedia. (n.d.). Rhodanine. [Link]

-

Raghavan, S., Tovian, Z. S., et al. (2010). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules, 15(6), 3958-3974. [Link]

-

Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Semantic Scholar. [Link]

-

Al-Sultani, K. K. A., & Chiad, S. S. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1297. [Link]

-

Chaurasiya, A., Kumar, A., et al. (2022). Synthesis of N‐substituted rhodanine from amines. ResearchGate. [Link]

-

Szymańska, E., Gieralt, E., et al. (2017). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Medycyna Weterynaryjna, 73(3), 162-166. [Link]

-

Szymańska, E., Gieralt, E., et al. (2018). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II. Medycyna Weterynaryjna, 74(11), 711-716. [Link]

-

National Center for Biotechnology Information. (n.d.). Rhodanine. PubChem Compound Database. [Link]

-

Abdel-Rhman, M. H., Rashied, R. M. H., & El-Brollosy, N. R. (2016). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. Der Pharma Chemica, 8(19), 420-429. [Link]

-

Liu, J., Pei, Y., et al. (2022). The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants. Viruses, 14(3), 517. [Link]

-

Bassetto, M., Ferraz-de-Souza, B., et al. (2018). Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides. PLOS ONE. [Link]

-

Penjišević, J., Savić, V., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Current Computer-Aided Drug Design, 19(4), 365-375. [Link]

-

Author unspecified. (n.d.). Synthesis of Novel Rhodanine Derivatives. Scribd. [Link]

-

Uher, M., et al. (2015). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(2), 262-265. [Link]

-

Mousavi, S. M., Zarei, M., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1132-1148. [Link]

-

Xu, Z., Liu, X., & Pan, S. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Mini-Reviews in Medicinal Chemistry, 18(11), 948-961. [Link]

-

Wild, C., et al. (2008). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Bioorganic & Medicinal Chemistry Letters, 18(4), 1334-1338. [Link]

-

Gomaa, A. M., Ali, I. A. I., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega, 8(14), 13017-13035. [Link]

-

Abusetta, A., Alumairi, J., et al. (2020). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Open Journal of Medicinal Chemistry, 10, 15-34. [Link]

-

Swain, B., Sahoo, S. K., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(22), 8009. [Link]

-

Mousavi, S. M., Zarei, M., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. [Link]

-

Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub. [Link]

-

Al-Sultani, K. K. A., & Chiad, S. S. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research. [Link]

-

Alegaon, S. G., Al-Ghorbani, M., et al. (2024). Novel rhodanine–thiazole hybrids as potential antidiabetic agents: a structure-based drug design approach. RSC Medicinal Chemistry. [Link]

-

Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review. PubMed. [Link]

-

Chen, K., & Chen, Z. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. Molecules, 25(5), 1141. [Link]

-

Al-Warhi, T., Sabt, A., et al. (2024). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. ACS Omega. [Link]

-

Swain, B., Sahoo, S. K., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Semantic Scholar. [Link]

-

Bayindir, S., et al. (2020). Inhibition effect of rhodanines containing benzene moieties on pentose phosphate pathway enzymes and molecular docking. Journal of Molecular Structure, 1222, 128919. [Link]

-

Bhat, K. I., & Chaitanya, S. K. (2013). Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. International Journal of Medicinal Chemistry, 2013, 793260. [Link]

-

Szymańska, E., et al. (2022). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 27(12), 3943. [Link]

-

Mathew, B., & Suresh, J. (2021). Computational Evaluation and in vitro Antiproliferative Study of Novel Substituted Rhodanine Derivatives. International Journal of Pharmacy and Biological Sciences, 11(4), 1-8. [Link]

-

Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. ResearchGate. [Link]

-

Holota, S., et al. (2023). SYNTHESIS AND in vitro ANTICANCER POTENTIAL OF NEW THIAZOLE-CONTAINING DERIVATIVES OF RHODANINE. Chemistry of Heterocyclic Compounds, 59(6), 461-475. [Link]

-

Abusetta, A., et al. (2022). Design, synthesis, and antibacterial evaluation of arylidene derivatives of rhodanine-3-hexanoic acid. Pharmaspire, 14(1), 1-6. [Link]

-

Kamal, A. K. D. A., et al. (2022). Rhodanine scaffold: A review of antidiabetic potential and structure–activity relationships (SAR). ResearchGate. [Link]

-

Szczepański, J., et al. (2022). The structures of N-substituted rhodanines. ResearchGate. [Link]

-

Patel, N. C., & Modh, K. P. (2018). rhodanine as a scaffold: a short review on its synthesis and anti-diabetic activities. Semantic Scholar. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Rhodanine - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives [scirp.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. bingol.edu.tr [bingol.edu.tr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. isfcppharmaspire.com [isfcppharmaspire.com]

- 18. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Novel rhodanine–thiazole hybrids as potential antidiabetic agents: a structure-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (CAS 90800-46-7): A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Executive Summary

The compound 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (CAS 90800-46-7) is a highly functionalized rhodanine derivative characterized by an ortho-substituted benzoic acid moiety attached to the nitrogen (N3) of a 4-oxo-2-thioxothiazolidine core. In modern drug discovery, the rhodanine heterocycle is widely recognized as a "privileged scaffold"—a core structure capable of serving as a versatile ligand for diverse biological targets[1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural biology, and synthesis protocols for this specific compound. By detailing a self-validating, microwave-assisted Holmberg synthesis methodology, this guide equips researchers with the mechanistic insights required to utilize this compound as an intermediate for Knoevenagel condensations and subsequent pharmacological screening.

Chemical Identity & Physicochemical Profiling

The structural uniqueness of 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid lies in the combination of a highly reactive methylene group at the C5 position of the rhodanine ring and the hydrogen-bonding capacity of the ortho-carboxylic acid.

Table 1 summarizes the core identifiers and physicochemical properties of the compound[2][3].

| Property | Value / Descriptor |

| IUPAC Name | 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid |

| CAS Number | 90800-46-7 |

| Molecular Formula | C10H7NO3S2 |

| Molecular Weight | 253.29 g/mol |

| SMILES String | OC(=O)c1ccccc1N1C(=O)CSC1=S |

| InChIKey | NBVMWNAEOIYUBF-UHFFFAOYSA-N |

| Structural Classification | Aromatic Heterocycle, Benzoic Acid Derivative |

Synthesis Protocol: The Microwave-Assisted Holmberg Method

The traditional synthesis of N-aryl rhodanines often suffers from low yields and the formation of thiourea impurities. To circumvent these issues, the Holmberg method —utilizing bis(carboxymethyl)trithiocarbonate—has been optimized using microwave dielectric heating[1][4]. This approach provides a rapid, atom-efficient, and self-validating protocol.

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the primary amine (anthranilic acid) on the trithiocarbonate reagent, forming a transient dithiocarbamate intermediate. Subsequent intramolecular cyclization expels water and thioglycolic acid to yield the closed thiazolidine ring[1][5].

Microwave-assisted Holmberg synthesis pathway for N-aryl rhodanines.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system: the differential solubility of the byproduct and the target compound ensures that the reaction's success can be immediately verified via precipitation, bypassing the need for complex chromatography[1][4].

-

Reagent Preparation: In a microwave-safe reaction vessel, dissolve 1.0 equivalent (e.g., 10 mmol) of anthranilic acid and 1.0 equivalent of bis(carboxymethyl)trithiocarbonate in 15 mL of dimethoxyethane (DME).

-

Causality: DME is selected because its polarity effectively solubilizes both reagents while maintaining stability under intense microwave dielectric heating.

-

-

Catalytic Activation: Add 1.0 equivalent of triethylamine (Et₃N) to the mixture.

-

Causality: The base catalyst deprotonates the amine, significantly enhancing its nucleophilicity for the initial attack on the trithiocarbonate carbon.

-

-

Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 90°C for 10–15 minutes.

-

Causality: Microwave heating overcomes the high activation energy barrier of the cyclization step, driving the dehydration reaction and reducing reaction times from several hours to mere minutes.

-

-

Self-Validating Purification: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water acidified with dilute HCl.

-

Causality: The thioglycolic acid byproduct is highly water-soluble and remains in the aqueous phase. The hydrophobic rhodanine product precipitates immediately. If precipitation occurs, the cyclization is successful.

-

-

Isolation: Filter the solid precipitate under a vacuum, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid.

Structural Biology & Pharmacological Significance

The utility of 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid extends beyond its basic structure; it is a critical building block for generating 5-arylidene rhodanines via Knoevenagel condensation at the C5 active methylene group[1][6].

The presence of the ortho-benzoic acid moiety on the N3 position provides a crucial hydrogen bond donor/acceptor pair. In structural biology, this carboxylic acid frequently acts as an anchoring group within the hydrophilic pockets of target enzymes, significantly improving the binding affinity compared to unsubstituted N-phenyl rhodanines.

Pharmacological diversification and target pathways of the rhodanine scaffold.

Derivatives synthesized from this core have demonstrated potent activity across multiple therapeutic areas:

-

Antiviral Activity: Specific 5-arylidene derivatives act as inhibitors of the DDX3 RNA helicase, a cellular enzyme hijacked during HIV replication[1].

-

Antibacterial Activity: The scaffold mimics the spatial arrangement of certain beta-lactams and has shown efficacy against Escherichia coli MurD ligase, an essential enzyme in bacterial peptidoglycan biosynthesis[7].

-

Metabolic Disorders: The structural similarity to Epalrestat allows these derivatives to inhibit aldose reductase, a target for treating diabetic neuropathy[1].

Analytical Characterization Strategies

To confirm the successful synthesis and purity of 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, the following analytical signatures should be observed:

-

¹H NMR (DMSO-d₆): The defining feature of the unfunctionalized rhodanine core is the singlet corresponding to the active methylene protons (CH₂) at the C5 position, typically resonating between 4.30–4.45 ppm [6]. The aromatic protons of the benzoic acid moiety will appear as complex multiplets in the 7.40–8.10 ppm range. The carboxylic acid proton (OH) will appear as a broad singlet far downfield (>12.0 ppm).

-

¹³C NMR (DMSO-d₆): The thiocarbonyl carbon (C=S) is highly deshielded and will appear near 200–205 ppm . The thiazolidine carbonyl (C=O) typically resonates at 173–175 ppm , while the benzoic acid carbonyl appears near 167–170 ppm .

-

FT-IR Spectroscopy: Look for a broad O-H stretch (2800–3200 cm⁻¹), a sharp C=O stretch for the thiazolidine ring (~1750 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and the characteristic C=S stretching vibration in the fingerprint region (1200–1250 cm⁻¹).

References

-

Matrix Fine Chemicals. "2-(4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL)BENZOIC ACID | CAS 90800-46-7." Matrix Fine Chemicals Product Catalog. URL: [Link]

-

Radi, M., et al. (2010). "Practical One-Pot Two-Step Protocol for the Microwave-Assisted Synthesis of Highly Functionalized Rhodanine Derivatives." Journal of Combinatorial Chemistry, 12(1), 200-205. URL:[Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1201546, Rhodanine." PubChem. URL:[Link]

-

Esvan, Y. J., et al. (2015). "Synthetic Development of New 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanines under Microwave Irradiation and Their Effects on Tumor Cell Lines and against Protein Kinases." Molecules, 20(7), 12459-12473. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-(4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL)BENZOIC ACID | CAS 90800-46-7 [matrix-fine-chemicals.com]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. Practical one-pot two-step protocol for the microwave-assisted synthesis of highly functionalized rhodanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One moment, please... [isfcppharmaspire.com]

- 6. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Rhodanine-3-Benzoic Acid Derivatives in Medicinal Chemistry: A Technical Whitepaper on Scaffold Evolution, Synthesis, and Therapeutic Targeting

Executive Summary

The rhodanine (2-thioxo-1,3-thiazolidin-4-one) scaffold is a privileged structure in medicinal chemistry, historically recognized for its role in the antidiabetic drug Epalrestat (rhodanine-3-acetic acid). However, recent rational drug design has driven a structural evolution toward rhodanine-3-benzoic acid derivatives . By replacing the flexible acetic acid linker with a rigid benzoic acid moiety, researchers have significantly restricted the conformational freedom of the pharmacophore. As a Senior Application Scientist, I have observed that this rigidification not only enhances deep-pocket hydrophobic interactions but also improves metabolic stability, unlocking new therapeutic applications in oncology, neurodegeneration, and metabolic disorders.

This whitepaper provides an in-depth analysis of the mechanistic pathways, quantitative structure-activity relationships (QSAR), and self-validating synthetic protocols for rhodanine-3-benzoic acid derivatives.

Therapeutic Targets & Mechanistic Pathways

Oncology: Bcl-2 Anti-Apoptotic Protein Inhibition

Evasion of apoptosis is a hallmark of cancer, primarily driven by the overexpression of anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-xL. Rhodanine-3-benzoic acid derivatives have emerged as potent BH3 mimetics. The rigid benzoic acid group acts as an optimal anchor within the hydrophobic BH3-binding groove of Bcl-2. Fu et al. (2015) demonstrated that 3-aryl-rhodanine benzoic acids bind to Bcl-2 with submicromolar

Mechanism of Bcl-2 inhibition and apoptosis induction by rhodanine-3-benzoic acid derivatives.

Metabolic Disorders: Aldose Reductase & Xanthine Oxidase

While Epalrestat remains the clinical standard for aldose reductase (ALR) inhibition, structural modifications have proven highly effective. Replacing the acetic acid group with a benzoic acid moiety retains the critical carboxylic acid required for hydrogen bonding with ALR's Tyr48 and His110 residues, while the phenyl ring enhances

Neurodegeneration: Anti-Fibrillar Agents

In the context of Alzheimer's and Parkinson's diseases, the aggregation of tau and

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate rapid comparison, the following table synthesizes the quantitative performance of various rhodanine-3-benzoic acid derivatives across distinct biological targets.

| Target | Compound Class / Modification | Key Activity Metric | Mechanistic Insight | Source |

| Aldose Reductase (ALR) | Rhodanine-3-benzoic acid analog | Rigid phenyl spacer enhances hydrophobic anchoring in the ALR active site. | ||

| Bcl-2 (Anti-apoptotic) | 3-aryl-rhodanine benzoic acids | Submicromolar | BH3 domain competitive inhibition; high Mcl-1 selectivity. | [1] |

| Xanthine Oxidase | 4-(furan-2-yl)benzoic acids | Dose-dependent inhibition | Carboxyl group H-bonding with Arg880 and Thr1010 via water molecules. | [2] |

| Indole-rhodanine benzoic acids | < 5% ThT Fluorescence | Steric disruption of proteinaceous fibril and oligomer formation. | [3] |

Synthetic Methodologies & Experimental Protocols

As an application scientist, I prioritize protocols that are self-validating and mechanistically sound. The synthesis of 3-(carboxyphenyl)rhodanines must be strictly controlled to prevent the formation of symmetrical thioureas or thermal degradation of intermediates.

Protocol 1: Synthesis of the Rhodanine-3-Benzoic Acid Core

This workflow generates the foundational heterocycle via a one-pot, three-step sequential transformation[4].

-

Dithiocarbamate Formation : Dissolve 4-aminobenzoic acid (40 mmol) in 30 mL of 22% (w/v) aqueous potassium hydroxide. Slowly add carbon disulfide (43 mmol) dropwise under continuous stirring.

-

Causality: Aqueous KOH ensures complete deprotonation of both the carboxylic acid and the amine, activating the amine for nucleophilic attack on

. The dropwise addition and strict temperature control (<25°C) are critical to prevent the thermal decomposition of the unstable dithiocarbamate intermediate.

-

-

Alkylation : After 1.5 hours of stirring at room temperature, add sodium chloroacetate (40 mmol) in small portions over 20 minutes.

-

Causality: The highly nucleophilic sulfur atom of the dithiocarbamate displaces the chloride ion via an

mechanism, forming an S-alkylated intermediate.

-

-

Cyclization : Stir for an additional 30 minutes, then cautiously acidify the mixture with concentrated hydrochloric acid until pH 2 is reached.

-

Causality: Acidification protonates the intermediate, driving an intramolecular cyclization (dehydration) that closes the 4-thiazolidinone ring.

-

-

Purification : Extract the crude product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and recrystallize from ethanol to achieve >95% purity.

Protocol 2: Knoevenagel Condensation (C-5 Functionalization)

To introduce target-specific pharmacophores (e.g., aryl or heteroaryl groups), the active methylene at C-5 is functionalized[5].

-

Reaction Setup : Combine the rhodanine-3-benzoic acid core (10 mmol) and the desired aromatic aldehyde (10 mmol) in 20 mL of glacial acetic acid.

-

Catalysis : Add anhydrous sodium acetate (30 mmol).

-

Causality: Sodium acetate acts as a mild base to deprotonate the acidic C-5 methylene group, generating a reactive enolate. Glacial acetic acid serves as both solvent and proton donor to facilitate the dehydration of the aldol intermediate, thermodynamically favoring the (Z)-alkylidene isomer.

-

-

Reflux & Isolation : Heat to reflux for 2-5 hours (monitor via TLC). Pour the hot mixture into crushed ice. Filter the precipitate, wash with cold water, and recrystallize. Quenching in ice water forces the highly hydrophobic (Z)-isomer to precipitate rapidly, preventing reversion or degradation.

Step-by-step synthetic workflow and structural validation of rhodanine-3-benzoic acid analogs.

Assay Validation Protocols

To ensure the trustworthiness of the synthesized compounds, biological activity must be validated using robust, self-calibrating assay systems.

Bcl-2 Fluorescence Polarization (FP) Assay

This assay measures the competitive binding of the synthesized rhodanine derivative against a fluorescently labeled BH3 peptide.

-

Preparation : Incubate recombinant Bcl-2 protein (50 nM) with a FITC-labeled BH3 peptide (15 nM) in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20).

-

Compound Addition : Add the rhodanine-3-benzoic acid derivative in a serial dilution (ranging from 0.1

M to 100 -

Measurement : Read the microplate using an FP microplate reader (Excitation: 485 nm, Emission: 535 nm).

-

Causality & Validation : FP is highly sensitive to changes in the molecular tumbling rate. When the FITC-BH3 peptide is bound to the massive Bcl-2 protein, it tumbles slowly, yielding high polarization. If the rhodanine derivative successfully competes for the BH3 pocket, the small FITC-peptide is displaced and tumbles rapidly, causing a measurable drop in polarization. This provides a real-time, self-validating metric of binding affinity (

).

References

- Rhodanine carboxylic acids as novel inhibitors of histoneacetyltransferases. SciSpace.

- Design, synthesis and biological evaluation of 3-aryl-rhodanine benzoic acids as anti-apoptotic protein Bcl-2 inhibitors. PubMed.

- Rhodanine as a scaffold: a short review on its synthesis and anti-diabetic activities. Semantic Scholar.

- Rhodanine-based 4-(furan-2-yl)benzoic acids as inhibitors of xanthine oxidase. ResearchGate.

- Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R. ResearchGate.

- Development of Novel Rhodanine Analogs as Anticancer Agents: Design, Synthesis, Evaluation and CoMSIA Study. ResearchGate.

Sources

- 1. Design, synthesis and biological evaluation of 3-aryl-rhodanine benzoic acids as anti-apoptotic protein Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

The Therapeutic Potential of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid as a Selective Aldose Reductase Inhibitor

A Technical Whitepaper for Drug Development Professionals & Structural Biologists

Executive Summary & Therapeutic Rationale

The polyol pathway is a critical metabolic route that becomes hyperactive during hyperglycemic episodes in diabetes mellitus. The rate-limiting enzyme of this pathway, Aldose Reductase (ALR2 / AKR1B1) , reduces toxic intracellular glucose into sorbitol. Because sorbitol cannot easily cross cell membranes, its accumulation leads to severe osmotic stress, oxidative damage, and the onset of long-term diabetic complications, including neuropathy, retinopathy, and nephropathy.

While ALR2 is a highly validated therapeutic target, developing clinically viable Aldose Reductase Inhibitors (ARIs) has been historically plagued by poor pharmacokinetic profiles and off-target toxicity—primarily due to cross-reactivity with the closely related enzyme Aldehyde Reductase (ALR1 / AKR1A1). Epalrestat, a rhodanine-3-acetic acid derivative, remains the only ARI approved for clinical use in select regions .

This technical guide explores the rational drug design and therapeutic potential of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid . By replacing the flexible acetic acid linker of traditional ARIs with a rigid ortho-benzoic acid moiety attached to the rhodanine (4-oxo-2-thioxothiazolidine) core, we achieve a restricted conformational geometry. This structural evolution minimizes the entropic penalty upon target binding, significantly enhancing both binding affinity to the ALR2 anion-binding pocket and selectivity over ALR1.

Structural Biology & Mechanistic Causality

To understand the efficacy of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid, we must analyze the architecture of the ALR2 active site. The binding pocket consists of two distinct regions:

-

The Anion-Binding Pocket: A highly rigid, hydrophilic region comprising the catalytic tetrad (Tyr48, His110, Lys77, Asp43) and Trp111.

-

The Specificity Pocket: A flexible, hydrophobic cleft (Leu300, Cys298, Phe122) that opens upon inhibitor binding, differentiating ALR2 from ALR1 .

The Role of the ortho-Benzoic Acid Anchor

In traditional ARIs like Epalrestat, the flexible acetic acid chain allows the carboxylate group to rotate freely. While this allows the drug to find the anion-binding pocket, it incurs a high thermodynamic cost (entropic penalty) to lock into the required conformation.

In 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid, the carboxylate group is anchored directly to a rigid phenyl ring at the ortho position relative to the rhodanine nitrogen.

-

Causality of Affinity: The rigid benzoic acid acts as a bioisostere for the glucose substrate. The deprotonated carboxylate forms strong, directional electrostatic interactions and hydrogen bonds with the phenolic hydroxyl of Tyr48 and the imidazole ring of His110.

-

Causality of Selectivity: The aromatic ring of the benzoic acid engages in

stacking with Trp111. The spatial orientation forced by the ortho-substitution perfectly aligns the rhodanine core to project into the ALR2-specific hydrophobic pocket (Leu300), a structural feature absent in ALR1 .

Fig 1: Polyol pathway and targeted ALR2 inhibition by the rhodanine-benzoic acid derivative.

Comparative Efficacy & Structure-Activity Relationship (SAR)

The restriction of the dihedral angle between the rhodanine core and the carboxylic acid pharmacophore yields a profound impact on both potency and selectivity. The table below synthesizes quantitative SAR data comparing the ortho-benzoic acid derivative against standard aliphatic and clinical benchmarks .

| Compound Scaffold | ALR2 IC₅₀ (µM) | ALR1 IC₅₀ (µM) | Selectivity Index (ALR1/ALR2) |

| Epalrestat (Clinical Benchmark) | 0.015 | 2.54 | ~169 |

| Rhodanine-3-acetic acid (Unsubstituted) | 0.850 | >50.0 | >58 |

| 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid | 0.042 | >100.0 | >2380 |

Data Interpretation: While Epalrestat exhibits a slightly lower absolute IC₅₀ for ALR2, its flexibility allows it to bind ALR1 at low micromolar concentrations, leading to potential off-target toxicity. The 2-benzoic acid derivative sacrifices a marginal degree of absolute potency for a 14-fold increase in the Selectivity Index , making it a vastly superior candidate for long-term chronic administration.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid must follow a self-validating experimental architecture. The protocols below are designed not just to generate data, but to continuously verify the causality of the observed biochemical phenomena.

Fig 2: End-to-end experimental workflow for validating ALR2 inhibitors and ensuring selectivity.

Protocol 1: Molecular Docking & Binding Affinity Validation

-

Objective: Predict the binding pose and calculate the theoretical binding energy (

) before conducting in vitro assays. -

Step 1: Protein Preparation. Retrieve the high-resolution crystal structure of human ALR2 (e.g., PDB ID: 1US0). Causality: Remove all water molecules except the highly conserved structural water (H₂O-300) in the active site, which mediates critical hydrogen bonding with the rhodanine core.

-

Step 2: Ligand Preparation. Generate the 3D structure of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. Causality: The ligand must be prepared at physiological pH (7.4) using tools like LigPrep. This ensures the benzoic acid moiety is fully deprotonated (carboxylate anion), which is an absolute requirement for electrostatic interaction with the positively charged anion-binding pocket.

-

Step 3: Docking Execution. Run the docking simulation using AutoDock Vina or Schrödinger Glide, centering the grid box on Tyr48/His110.

-

Self-Validation Checkpoint: Re-dock the native co-crystallized ligand (e.g., Epalrestat or Zopolrestat). If the Root Mean Square Deviation (RMSD) of the re-docked pose versus the crystal pose exceeds 2.0 Å, the grid parameters are invalid and must be recalibrated.

Protocol 2: In Vitro NADPH-Dependent ALR2 Inhibition Assay

-

Objective: Quantify the IC₅₀ of the compound using a kinetic spectrophotometric assay.

-

Step 1: Enzyme & Buffer Preparation. Prepare 0.1 M Sodium Phosphate buffer at pH 6.2. Causality: ALR2 activity is highly pH-dependent. A pH of 6.2 maintains the optimal protonation state of the catalytic His110 residue, ensuring maximum baseline enzymatic velocity.

-

Step 2: Inhibitor Incubation. In a 96-well UV-transparent microplate, combine the buffer, 0.2 mM NADPH, purified recombinant human ALR2, and varying concentrations of the inhibitor (dissolved in <1% final DMSO). Incubate at 37°C for 5 minutes. Causality: The 5-minute pre-incubation allows the rigid ortho-benzoic acid moiety to overcome any minor steric hindrances and reach thermodynamic equilibrium within the binding pocket prior to substrate introduction. Keeping DMSO below 1% prevents solvent-induced enzyme denaturation.

-

Step 3: Reaction Initiation. Add 10 mM DL-glyceraldehyde to initiate the reaction. Causality: While glucose is the physiological substrate, DL-glyceraldehyde is utilized in vitro because it possesses a significantly higher

and lower -

Step 4: Kinetic Measurement. Monitor the decrease in absorbance at 340 nm for 5 minutes. Causality: NADPH strongly absorbs at 340 nm, whereas its oxidized form (NADP⁺) does not. The rate of absorbance decay is directly proportional to the enzymatic reduction of the substrate.

-

Self-Validation Checkpoint: Every plate must include three controls:

-

A blank (no enzyme) to account for background NADPH degradation.

-

A vehicle control (1% DMSO) to establish 100% enzyme activity.

-

A positive control (Epalrestat at 100 nM). If Epalrestat fails to inhibit the reaction by at least 80%, the enzyme batch is compromised.

-

Conclusion & Future Perspectives

The strategic incorporation of an ortho-benzoic acid moiety onto the rhodanine N3-position represents a masterclass in rational drug design. By leveraging conformational restriction, 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid effectively neutralizes the entropic penalty associated with flexible aliphatic linkers. This results in a compound that not only binds the ALR2 anion pocket with high affinity but achieves an exceptional selectivity index against ALR1.

For drug development professionals, the next critical phase involves transitioning this scaffold into in vivo pharmacokinetic (PK) profiling and evaluating its efficacy in streptozotocin (STZ)-induced diabetic animal models to confirm its ability to halt the progression of diabetic neuropathy and retinopathy.

References

-

Title: (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors Source: Chemico-Biological Interactions, 2020. URL: [Link]

-

Title: Designed multiple ligands for the treatment of type 2 diabetes mellitus and its complications: Discovery of (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids active as novel dual-targeted PTP1B/AKR1B1 inhibitors Source: European Journal of Medicinal Chemistry, 2023. URL: [Link]

-

Title: Exploring structural feature of aldose-reductase inhibition by 5-[[2-(omega-carboxyalkoxy)aryl]methylene]-4-oxo-2-thioxothiazolidine derivatives employing Fujita-Ban and Hansch approach Source: Chemical and Pharmaceutical Bulletin, 2007. URL: [Link]

-

Title: Discovery of New Selective Human Aldose Reductase Inhibitors through Virtual Screening Multiple Binding Pocket Conformations Source: Journal of Chemical Information and Modeling, 2013. URL: [Link]

An In-Depth Technical Guide to the Antimicrobial Properties of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent and unique mechanisms of action. Thiazolidinone derivatives, particularly the 2-thioxothiazolidin-4-one (rhodanine) core, have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide focuses on a specific subclass: 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid and its analogs. We will delve into their synthesis, explore their spectrum of antimicrobial activity, dissect structure-activity relationships, and propose potential mechanisms of action. Furthermore, this document provides detailed, field-proven experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers aiming to develop the next generation of antimicrobial agents.

Introduction: The Thiazolidinone Scaffold in Antimicrobial Research

Infectious diseases remain a leading cause of morbidity and mortality worldwide, a problem exacerbated by the rapid emergence of multidrug-resistant (MDR) pathogens.[1] The chemical scaffold of thiazolidinone, a five-membered heterocyclic ring, has attracted significant attention in medicinal chemistry due to its versatile biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] A key subset of this family is the rhodanine-based structure (2-thioxo-4-thiazolidinone), which has been extensively investigated as a source of new anti-infective agents.[4][5]

This guide specifically addresses analogs derived from 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid. This scaffold combines the reactive rhodanine moiety with a benzoic acid group, providing a rich template for synthetic modification and optimization of antimicrobial efficacy. Understanding the synthesis, activity, and mechanism of these specific analogs is a critical step toward realizing their therapeutic potential.

Synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid Analogs

The generation of a diverse library of analogs is fundamental to exploring structure-activity relationships. The synthesis of the core scaffold and its subsequent modification, typically at the 5-position of the thiazolidinone ring, is often achieved through a multi-step process culminating in a Knoevenagel condensation.[6][7]

General Synthetic Workflow

The pathway generally involves the initial synthesis of the rhodanine-3-benzoic acid core, followed by condensation with various aromatic or heterocyclic aldehydes to introduce diversity at the C5-position. This position is crucial for modulating the biological activity of the molecule.

Caption: General workflow for the synthesis of target analogs.

Experimental Protocol: Synthesis of a 5-Benzylidene Analog

This protocol describes a representative Knoevenagel condensation. The rationale for using glacial acetic acid as a solvent is its ability to facilitate proton transfer, which is key to the condensation mechanism, while sodium acetate acts as a basic catalyst to deprotonate the active methylene group at the C5 position of the rhodanine ring.

Materials:

-

2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (1 equivalent)

-

Substituted benzaldehyde (1.1 equivalents)

-

Anhydrous sodium acetate (2.5 equivalents)

-

Glacial acetic acid

Procedure:

-

A mixture of 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, the selected substituted benzaldehyde, and anhydrous sodium acetate is prepared in glacial acetic acid.

-

The reaction mixture is refluxed for 4-8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). The use of reflux provides the necessary activation energy for the condensation to proceed efficiently.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. This step causes the product to precipitate out of the aqueous solution.

-

The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water to remove residual acid and salts, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final 5-benzylidene analog.[7]

-

The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2][6]

Antimicrobial Activity and Spectrum

Analogs of this scaffold have demonstrated a compelling and often specific spectrum of activity, primarily against Gram-positive bacteria, including challenging resistant strains, and mycobacteria.[1][4][5]

-

Gram-Positive Bacteria: Many derivatives show potent activity against strains like Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Enterococcus species (including vancomycin-resistant Enterococci, VRE), and Bacillus species.[1][8]

-

Mycobacteria: Significant activity has been reported against Mycobacterium tuberculosis and other non-tuberculous mycobacteria, making this scaffold a point of interest for developing new anti-tubercular agents.[4][5]

-

Gram-Negative Bacteria & Fungi: Generally, the activity against Gram-negative bacteria and fungal pathogens is marginal or absent.[1][4][5][8] This specificity suggests a mechanism of action that may be ineffective against the outer membrane of Gram-negative organisms or targets pathways unique to Gram-positive bacteria.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative analogs from the literature, highlighting their potency and spectrum.

| Compound Class/Substitution | S. aureus (MIC, µM) | MRSA (MIC, µM) | M. tuberculosis (MIC, µM) | E. coli (MIC, µM) | Reference |

| Rhodanine-3-acetic acid esters | ≥15.62 | ≥15.62 | - | >64 | [4] |

| 5-(2-hydroxybenzylidene) amides | - | - | 8-16 | >64 | [4] |

| General Rhodanine Derivatives | 4 | 4 | - | >128 | [1] |

| 5-Indolylmethylene derivatives | 0.004-0.03 mg/mL | - | - | 0.004-0.03 mg/mL | [9] |

Note: Data presented in mg/mL was not converted to µM due to missing molecular weight information in the source. This highlights the potent but varied activity based on structural modifications.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for rational drug design and lead optimization. For the 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid scaffold, antimicrobial activity is significantly influenced by the nature and position of substituents.

Key Modification Sites and Their Impact